

A Technical Guide to DBCO-PEG1-OH: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: DBCO-PEG1-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DBCO-PEG1-OH**, a bifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical properties, core applications in copper-free click chemistry, and standardized experimental protocols for its use.

Core Properties of DBCO-PEG1-OH

DBCO-PEG1-OH is a molecule comprised of a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) unit, and a terminal hydroxyl (-OH) group. The DBCO moiety allows for highly specific and efficient conjugation to azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.^{[1][2]} The hydrophilic single PEG spacer enhances solubility in aqueous media and provides a short, flexible linkage between conjugated molecules.^[3] The terminal hydroxyl group can be used for further chemical modifications or as a point of attachment to other molecules or surfaces.

It is important to note that there can be variations in the specific structure of linkers designated as "**DBCO-PEG1-OH**" from different suppliers, leading to different CAS numbers and chemical formulas. Researchers should always refer to the supplier's documentation for the precise chemical identity of their reagent.

Quantitative Data Summary

Property	Value 1	Value 2
Chemical Name	4-(2-azatricyclo[10.4.0.0 ⁴ , ⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide	4-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxobutanamide
CAS Number	1839049-33-0	2754384-62-6
Chemical Formula	C ₂₁ H ₂₀ N ₂ O ₃	C ₂₃ H ₂₄ N ₂ O ₄
Molecular Weight	348.40 g/mol	392.45 g/mol
Exact Mass	348.15 g/mol	392.17 g/mol

Key Applications in Research and Drug Development

The unique properties of **DBCO-PEG1-OH** make it a valuable tool in a variety of applications, primarily centered around bioconjugation.

- **Antibody-Drug Conjugate (ADC) Development:** DBCO-PEG linkers are instrumental in the construction of ADCs.[4] An antibody can be functionalized with an azide, and the **DBCO-PEG1-OH** linker, attached to a cytotoxic payload, can then be conjugated to the antibody via SPAAC.[5] The PEG spacer can help to improve the pharmacokinetic properties of the resulting ADC.[6]
- **Live Cell Imaging and Labeling:** The biocompatibility of the copper-free click chemistry reaction makes **DBCO-PEG1-OH** suitable for labeling and tracking biomolecules in living cells.[7][8] For instance, cells can be metabolically engineered to express azide groups on their surface, which can then be targeted with a DBCO-PEG1-fluorophore conjugate for visualization.[8]
- **Biomolecule Immobilization:** The DBCO group can be used to immobilize azide-modified proteins, peptides, or nucleic acids onto surfaces for various analytical and diagnostic applications.[9]

- Development of Targeted Therapies and Radiopharmaceuticals: The precise and stable conjugation afforded by DBCO linkers is advantageous in the development of targeted therapeutic agents and radiopharmaceuticals, where a targeting moiety is linked to a therapeutic or imaging agent.[\[7\]](#)[\[10\]](#)

Experimental Protocols

The following are generalized protocols for the use of DBCO-functionalized reagents in bioconjugation. These should be optimized for specific applications.

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with DBCO-PEG1-OH

This protocol outlines the basic steps for conjugating **DBCO-PEG1-OH** to a protein that has been previously functionalized with azide groups.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **DBCO-PEG1-OH**
- Anhydrous DMSO or DMF
- Reaction buffer (azide-free)
- Purification equipment (e.g., desalting column, HPLC)

Procedure:

- Reagent Preparation: Prepare a stock solution of **DBCO-PEG1-OH** in anhydrous DMSO or DMF. The concentration will depend on the specific application, but a 10 mM stock is a common starting point.
- Reaction Setup: In a reaction tube, combine the azide-modified protein with the **DBCO-PEG1-OH** solution. A molar excess of the DBCO reagent (typically 1.5 to 10-fold) is often used to drive the reaction to completion.[\[11\]](#)

- Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing.[\[12\]](#) The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification: Upon completion of the reaction, purify the DBCO-labeled protein to remove unreacted **DBCO-PEG1-OH** and any byproducts. This can be achieved using a desalting column, dialysis, or chromatography methods like size-exclusion or reverse-phase HPLC. [\[13\]](#)[\[14\]](#)
- Characterization: Characterize the final conjugate to confirm successful labeling and determine the degree of labeling. This can be done using UV-Vis spectroscopy, by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group), and by mass spectrometry.[\[4\]](#)[\[15\]](#)

Protocol 2: Antibody Labeling with a DBCO-PEG1-NHS Ester for Subsequent Conjugation

This protocol describes a two-step process where an antibody is first functionalized with a DBCO group using a DBCO-PEG1-NHS ester, making it ready for reaction with an azide-containing molecule.

Materials:

- Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
- DBCO-PEG1-NHS Ester
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment

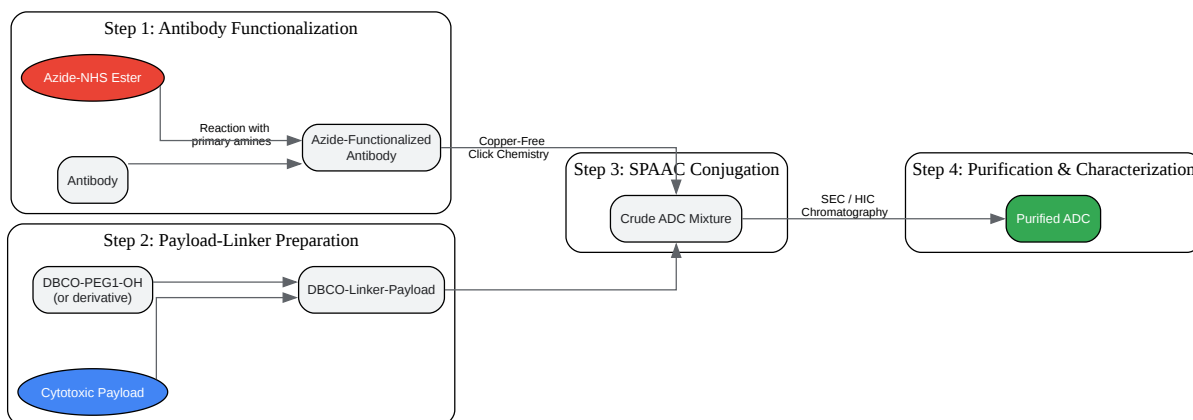
Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free and azide-free buffer at a suitable concentration.[\[15\]](#)[\[16\]](#)

- DBCO-PEG1-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[\[12\]](#)[\[16\]](#)
- Labeling Reaction: Add a 20-30 fold molar excess of the dissolved DBCO-PEG1-NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.[\[16\]](#)[\[17\]](#)
- Incubation: Incubate the reaction at room temperature for 60 minutes.[\[16\]](#)[\[17\]](#)
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.[\[16\]](#)[\[17\]](#)
- Purification of DBCO-labeled Antibody: Remove the unreacted DBCO-PEG1-NHS ester and quenching byproducts using a desalting column or dialysis.[\[12\]](#) The purified DBCO-labeled antibody can now be used in a copper-free click chemistry reaction with an azide-containing molecule.

Visualizing the Workflow: Antibody-Drug Conjugation via SPAAC

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a DBCO-PEG linker and copper-free click chemistry.



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Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

In conclusion, **DBCO-PEG1-OH** is a versatile and powerful tool for researchers in the fields of chemical biology, drug development, and diagnostics. Its ability to facilitate copper-free click chemistry reactions under biocompatible conditions has made it an indispensable component in the design and synthesis of complex bioconjugates.

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